2-Amino-2-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-Amino-2-(2,3-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dichloroaniline and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.
Procedure: The 2,3-dichloroaniline is dissolved in a suitable solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then heated to a specific temperature (usually around 60-80°C) for a certain period (typically 2-4 hours) to complete the reaction.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration or extraction. The crude product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,4-dichlorophenyl)acetamide
- 2-Amino-2-(3,4-dichlorophenyl)acetamide
- 2-Amino-2-(2,5-dichlorophenyl)acetamide
Uniqueness
2-Amino-2-(2,3-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |
InChI Key |
VUDFHUKGOMAAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)N)N |
Origin of Product |
United States |
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